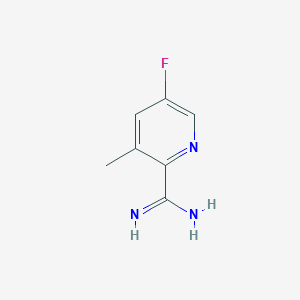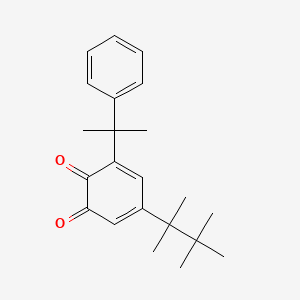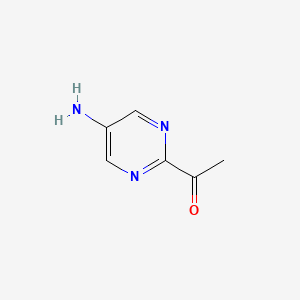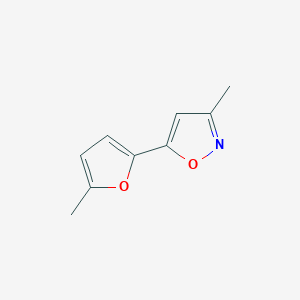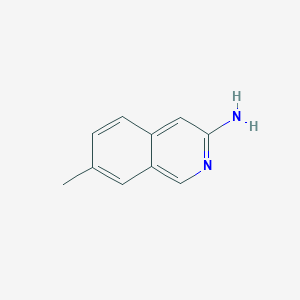![molecular formula C8H7N3O B13665342 6-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665342.png)
6-Methoxypyrido[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxypyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family These compounds are characterized by a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxypyrido[3,4-d]pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate pyridine and pyrimidine precursors. For instance, the reaction of 2-aminopyridine with formamide under acidic conditions can yield the desired pyridopyrimidine structure . Another method involves the use of multicomponent reactions, where a combination of pyridine, pyrimidine, and other reagents are reacted together to form the compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methoxypyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridopyrimidine-2,4-dione, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
6-Methoxypyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxypyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or RNA, affecting their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: A simpler structure with two nitrogen atoms in a six-membered ring.
Pyridine: A six-membered ring with one nitrogen atom.
Pyridopyrimidine: A broader class that includes various derivatives with different substituents.
Uniqueness
6-Methoxypyrido[3,4-d]pyrimidine is unique due to the presence of the methoxy group at the 6th position, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
6-methoxypyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H7N3O/c1-12-8-2-6-3-9-5-11-7(6)4-10-8/h2-5H,1H3 |
InChI Key |
KVNLTYPJINHIRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=C1)C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



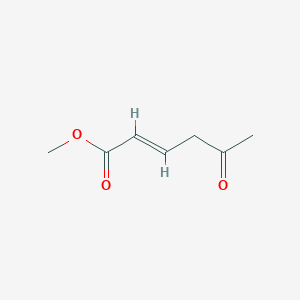
![2-Ethyl-6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665284.png)
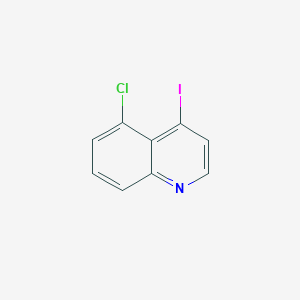

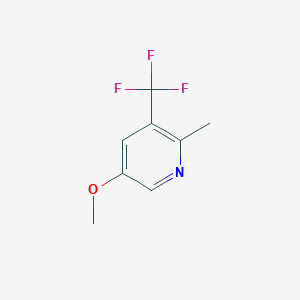
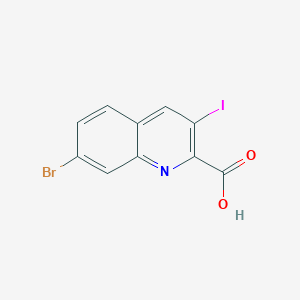
![7-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B13665318.png)
